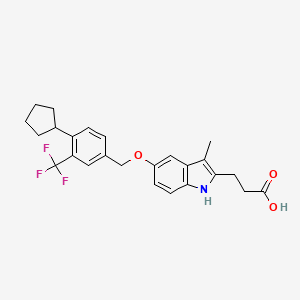
S1P1 agonist 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S1P1 agonist 6 is a compound that targets the sphingosine-1-phosphate receptor 1 (S1P1). This receptor is part of the G protein-coupled receptor family and plays a crucial role in regulating immune cell trafficking, vascular development, and other physiological processes. S1P1 agonists are of significant interest in the treatment of various immune-mediated diseases, including multiple sclerosis and inflammatory bowel disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S1P1 agonist 6 typically involves multiple steps, including the preparation of sphingosine derivatives and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
S1P1 agonist 6 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
S1P1 agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the S1P1 receptor and its interactions with other molecules.
Biology: Investigated for its role in regulating immune cell trafficking, vascular development, and other physiological processes.
Medicine: Explored as a potential therapeutic agent for treating immune-mediated diseases such as multiple sclerosis and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the S1P1 receptor .
Mechanism of Action
S1P1 agonist 6 exerts its effects by binding to the S1P1 receptor, a G protein-coupled receptor. Upon binding, the receptor undergoes a conformational change that activates downstream signaling pathways. These pathways include the activation of G proteins, which in turn regulate various cellular processes such as immune cell trafficking and vascular development .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Ozanimod: An S1P1 agonist investigated for its potential in treating inflammatory bowel disease.
Ponesimod: A selective S1P1 agonist with a favorable safety profile
Uniqueness
S1P1 agonist 6 is unique in its specific binding affinity and selectivity for the S1P1 receptor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, demonstrating its efficacy in modulating immune cell trafficking and reducing inflammation .
Properties
Molecular Formula |
C25H26F3NO3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[5-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-3-methyl-1H-indol-2-yl]propanoic acid |
InChI |
InChI=1S/C25H26F3NO3/c1-15-20-13-18(7-9-23(20)29-22(15)10-11-24(30)31)32-14-16-6-8-19(17-4-2-3-5-17)21(12-16)25(26,27)28/h6-9,12-13,17,29H,2-5,10-11,14H2,1H3,(H,30,31) |
InChI Key |
OBIAHBIGHIEWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC(=C(C=C3)C4CCCC4)C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















